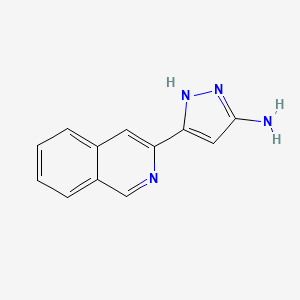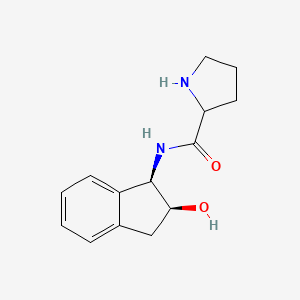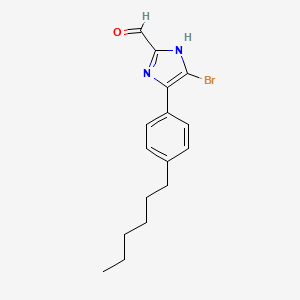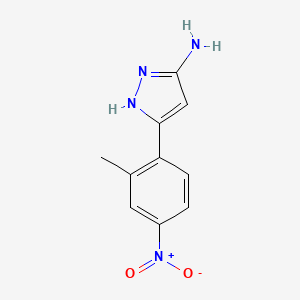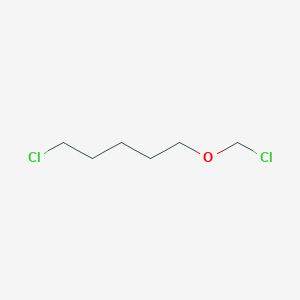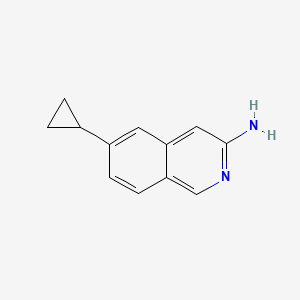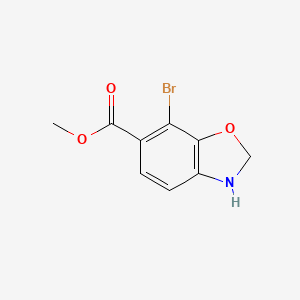
Ethyl 8-nitrooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-nitrooctanoate is an organic compound with the molecular formula C10H19NO4 It is an ester derivative of octanoic acid, featuring a nitro group at the 8th position of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-nitrooctanoate can be synthesized through a multi-step process involving the nitration of octanoic acid derivatives. One common method involves the bromination of octanoic acid to form ethyl 8-bromooctanoate, followed by nitration to introduce the nitro group. The reaction conditions typically involve the use of bromine and nitric acid under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure safety and efficiency, given the reactive nature of the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-nitrooctanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro acids or nitro alcohols.
Reduction: Formation of ethyl 8-aminooctanoate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 8-nitrooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 8-nitrooctanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester group can undergo hydrolysis, releasing octanoic acid derivatives that may interact with lipid metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-bromooctanoate: Similar structure but with a bromine atom instead of a nitro group.
Ethyl octanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitrooctanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 8-nitrooctanoate is unique due to the presence of both an ester and a nitro group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
13154-42-2 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 8-nitrooctanoate |
InChI |
InChI=1S/C10H19NO4/c1-2-15-10(12)8-6-4-3-5-7-9-11(13)14/h2-9H2,1H3 |
InChI Key |
TVKYMYQYGRCVMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



